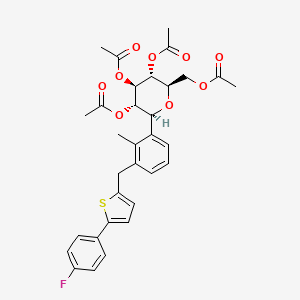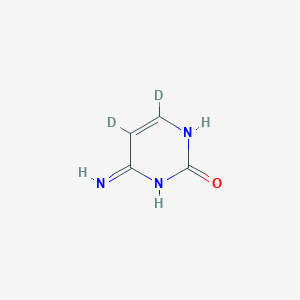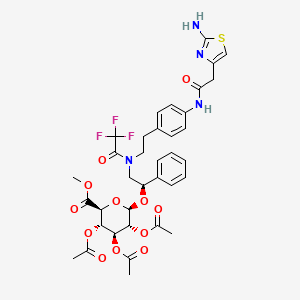![molecular formula C12H12BNO3 B13856424 [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid CAS No. 1224724-40-6](/img/structure/B13856424.png)
[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a pyridine and a phenyl group in its structure makes it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-(6-methoxypyridin-3-yl)phenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, with the use of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is often achieved through crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Reagents such as methanol or water can be used under acidic or basic conditions.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions. This makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds is particularly important for the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for the next catalytic cycle.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methoxypyridin-3-yl)boronic acid: Similar in structure but lacks the phenyl group, making it less versatile in certain reactions.
(4-Methoxypyridin-3-yl)boronic acid: Another similar compound with a methoxy group at a different position, affecting its reactivity.
Uniqueness
The presence of both a pyridine and a phenyl group in [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid enhances its reactivity and versatility in various chemical transformations. This makes it a more valuable reagent compared to its simpler counterparts .
Propiedades
Número CAS |
1224724-40-6 |
|---|---|
Fórmula molecular |
C12H12BNO3 |
Peso molecular |
229.04 g/mol |
Nombre IUPAC |
[4-(6-methoxypyridin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-7-4-10(8-14-12)9-2-5-11(6-3-9)13(15)16/h2-8,15-16H,1H3 |
Clave InChI |
SGHCACLSGPQOEW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CN=C(C=C2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


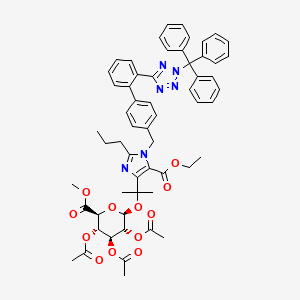

![(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
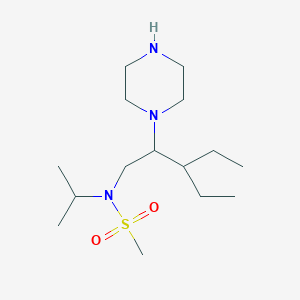
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)
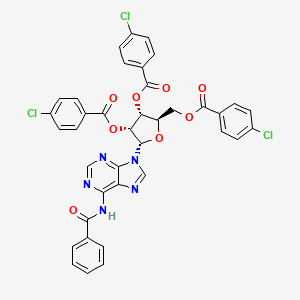

![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
